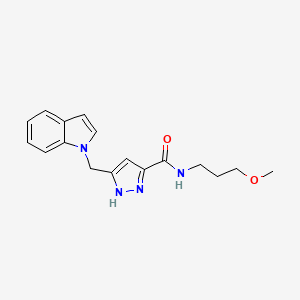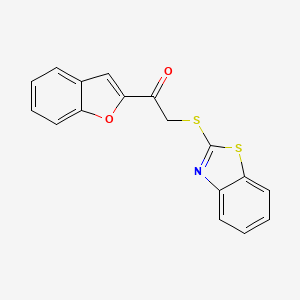![molecular formula C15H17NO3 B5978210 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as MEID or NSC-95397, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MEID belongs to the class of indene-1,3-diones, which are known for their anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. This compound targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. This compound also inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of apoptosis. This compound also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been shown to reduce the expression of VEGF and other pro-angiogenic factors, leading to the inhibition of tumor growth and metastasis.
实验室实验的优点和局限性
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal cells and tissues. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. This compound also requires further optimization for clinical use, including the development of novel drug delivery systems and combination therapies.
未来方向
Future research on 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione should focus on its optimization for clinical use, including the development of novel drug delivery systems and combination therapies. This compound should also be tested in animal models to evaluate its efficacy and safety in vivo. Further studies are needed to elucidate the molecular mechanisms of this compound's anti-cancer effects and identify potential biomarkers for patient selection. This compound should also be evaluated for its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
合成方法
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process, starting with the reaction of 3-methoxypropylamine with 2-acetyl-1H-indene-1,3(2H)-dione. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. The synthesis of this compound has been optimized by various research groups to improve its efficiency and reduce the cost of production.
科学研究应用
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
3-hydroxy-2-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(16-8-5-9-19-2)13-14(17)11-6-3-4-7-12(11)15(13)18/h3-4,6-7,17H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDYRKSAJYBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCOC)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B5978142.png)



![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
